Enadoline, also known as CI-977, is a synthetic, non-peptidic, selective kappa-opioid receptor agonist. [, ] It was initially developed as a potential analgesic due to its high affinity and selectivity for kappa opioid receptors. [] Enadoline has been extensively investigated for its potential therapeutic applications in various areas of scientific research, including pain management, stroke treatment, and modulation of glutamate transmission. [, , , ]
Enadoline, with the chemical identifier 124378-77-4, is primarily derived from benzofuran and pyrrolidine frameworks. It acts selectively on the kappa-opioid receptor, distinguishing itself from other opioid receptors such as the mu-opioid receptor, which is associated with respiratory depression and other side effects. This selectivity makes Enadoline a subject of research for potential therapeutic applications in pain relief without the adverse effects typically associated with mu-opioid agonists .
The synthesis of Enadoline involves several key steps, beginning with the preparation of an intermediate compound. The process can be summarized as follows:
This multi-step synthesis highlights the complexity involved in producing Enadoline, emphasizing the need for precise control over reaction conditions to achieve high yields.
Enadoline's molecular structure can be characterized by its unique arrangement of atoms that confer its pharmacological properties. The compound features:
The molecular formula for Enadoline is , and its molecular weight is approximately 344.42 g/mol. The spatial configuration of these functional groups plays a crucial role in its binding affinity and selectivity for kappa-opioid receptors .
Enadoline primarily undergoes substitution reactions due to its functional groups:
These reactions are essential for modifying Enadoline to create derivatives that may exhibit varied pharmacological profiles.
As a kappa-opioid receptor agonist, Enadoline exerts its effects through specific biochemical pathways:
The pharmacokinetics of Enadoline suggest that it may have neuroprotective effects at certain doses, indicating potential therapeutic applications in treating conditions related to pain and stress responses.
Enadoline exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulations for clinical use .
The primary applications of Enadoline include:
Enadoline (CI-977, PD129290) is a synthetic opioid compound developed as a highly selective κ-opioid receptor (KOR) agonist. Unlike classical opioids acting primarily on μ-opioid receptors (MOR), enadoline emerged from targeted drug discovery efforts aimed at developing analgesics devoid of MOR-associated adverse effects such as respiratory depression, euphoria, and physical dependence [1] [3]. Its development represented a significant milestone in neuropharmacology, providing researchers with a tool to probe KOR-specific physiological effects and therapeutic potential. While never commercialized, enadoline remains a structurally and pharmacologically significant compound in pain research and receptor pharmacology [3] [9].
Enadoline was first synthesized and characterized in 1990 by a team including Halfpenny, Horwell, Hughes, and Rees [3]. Initial reports highlighted its exceptional pharmacological profile:
Enadoline possesses a complex structure optimized for KOR selectivity and blood-brain barrier penetration:
Stereochemistry: Activity is highly dependent on the (5R,7S,8S) configuration, emphasizing precise three-dimensional receptor engagement [3] [9].
Physicochemical Properties:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7